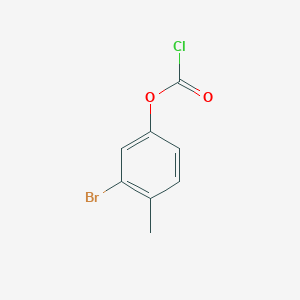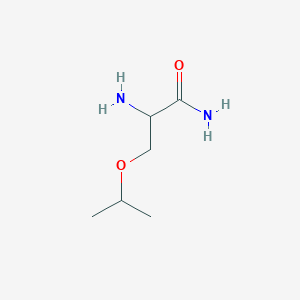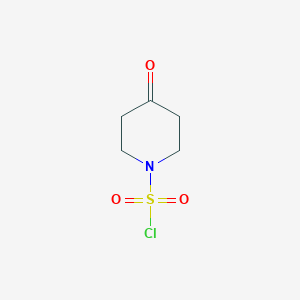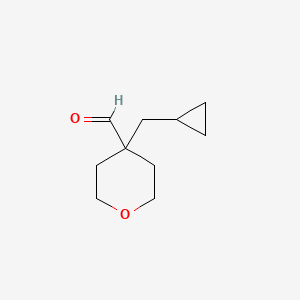
4-(Cyclopropylmethyl)oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethyl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to an oxane ring, which is further substituted with a carbaldehyde group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethyl)oxane-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl bromide with oxane-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropylmethyl group can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4-(Cyclopropylmethyl)oxane-4-carboxylic acid.
Reduction: 4-(Cyclopropylmethyl)oxane-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylmethyl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)oxane-4-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropylmethyl group may also interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
4-(Cyclopropylmethyl)oxane-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
4-(Cyclopropylmethyl)oxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 4-(Cyclopropylmethyl)oxane-4-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1934436-09-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-10(7-9-1-2-9)3-5-12-6-4-10/h8-9H,1-7H2 |
InChI Key |
LXPMNOQMGYHHBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CCOCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13270476.png)
![1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13270478.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13270481.png)
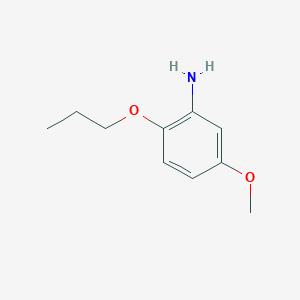
![[(2R,4R)-4-(2-Methoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13270492.png)

![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)ethan-1-ol](/img/structure/B13270498.png)
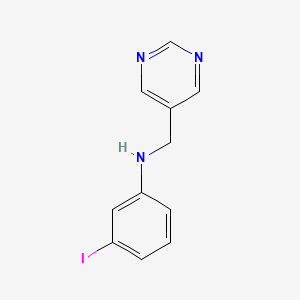

![3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13270509.png)
